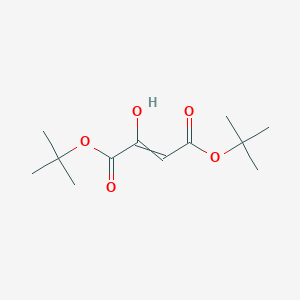
Di-tert-butyl 2-hydroxybut-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl 2-hydroxybut-2-enedioate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two tert-butyl groups and a hydroxybutenedioate moiety. It is known for its stability and reactivity, making it a valuable compound for synthetic and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2-hydroxybut-2-enedioate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxybut-2-enedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of tert-butyl alcohol and an acid catalyst remains a standard approach in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl 2-hydroxybut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield di-tert-butyl 2-oxobut-2-enedioate, while reduction can produce di-tert-butyl 2-hydroxybutanedioate.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl 2-hydroxybut-2-enedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a reagent in enzymatic studies.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is employed in the production of specialty chemicals, coatings, and adhesives due to its desirable chemical properties.
Wirkmechanismus
The mechanism by which di-tert-butyl 2-hydroxybut-2-enedioate exerts its effects involves its ability to participate in various chemical reactions. The ester groups can undergo hydrolysis, releasing the hydroxybutenedioate moiety, which can then interact with other molecules. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.
Butylated hydroxytoluene: An antioxidant used in food and industrial applications.
Diethyl acetylenedicarboxylate: Utilized in Michael addition reactions and as a cross-linker in polymer chemistry.
Uniqueness
Di-tert-butyl 2-hydroxybut-2-enedioate is unique due to its combination of tert-butyl groups and a hydroxybutenedioate moiety. This structure imparts specific reactivity and stability characteristics, making it distinct from other similar compounds. Its versatility in various chemical reactions and applications further highlights its uniqueness.
Eigenschaften
CAS-Nummer |
87598-05-8 |
|---|---|
Molekularformel |
C12H20O5 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
ditert-butyl 2-hydroxybut-2-enedioate |
InChI |
InChI=1S/C12H20O5/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h7,13H,1-6H3 |
InChI-Schlüssel |
GCEVOJBGWYSVDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C=C(C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


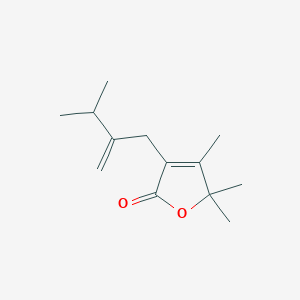


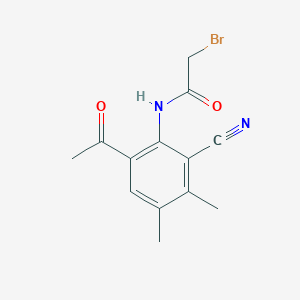
![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)
![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
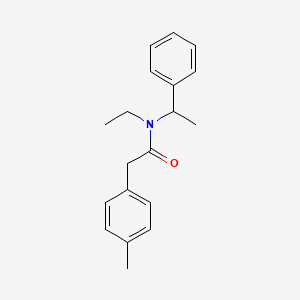
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)
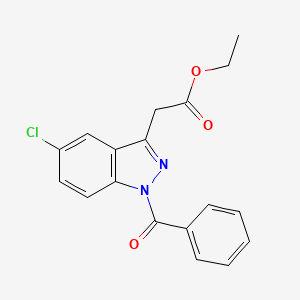
![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
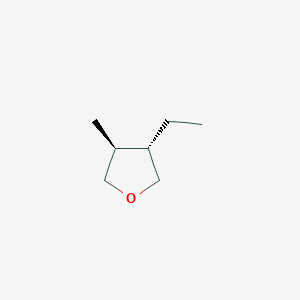
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)

